Cas no 2228695-83-6 (3-3-(3-bromophenyl)propylazetidin-3-ol)

3-3-(3-bromophenyl)propylazetidin-3-ol 化学的及び物理的性質
名前と識別子
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- 3-3-(3-bromophenyl)propylazetidin-3-ol
- EN300-1919078
- 2228695-83-6
- 3-[3-(3-bromophenyl)propyl]azetidin-3-ol
-
- インチ: 1S/C12H16BrNO/c13-11-5-1-3-10(7-11)4-2-6-12(15)8-14-9-12/h1,3,5,7,14-15H,2,4,6,8-9H2
- InChIKey: VGWGVODKKIKAEU-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1)CCCC1(CNC1)O
計算された属性
- せいみつぶんしりょう: 269.04153g/mol
- どういたいしつりょう: 269.04153g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
3-3-(3-bromophenyl)propylazetidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1919078-2.5g |
3-[3-(3-bromophenyl)propyl]azetidin-3-ol |
2228695-83-6 | 2.5g |
$2379.0 | 2023-09-17 | ||
Enamine | EN300-1919078-0.1g |
3-[3-(3-bromophenyl)propyl]azetidin-3-ol |
2228695-83-6 | 0.1g |
$1068.0 | 2023-09-17 | ||
Enamine | EN300-1919078-1g |
3-[3-(3-bromophenyl)propyl]azetidin-3-ol |
2228695-83-6 | 1g |
$1214.0 | 2023-09-17 | ||
Enamine | EN300-1919078-0.25g |
3-[3-(3-bromophenyl)propyl]azetidin-3-ol |
2228695-83-6 | 0.25g |
$1117.0 | 2023-09-17 | ||
Enamine | EN300-1919078-0.5g |
3-[3-(3-bromophenyl)propyl]azetidin-3-ol |
2228695-83-6 | 0.5g |
$1165.0 | 2023-09-17 | ||
Enamine | EN300-1919078-10.0g |
3-[3-(3-bromophenyl)propyl]azetidin-3-ol |
2228695-83-6 | 10g |
$5221.0 | 2023-06-02 | ||
Enamine | EN300-1919078-5g |
3-[3-(3-bromophenyl)propyl]azetidin-3-ol |
2228695-83-6 | 5g |
$3520.0 | 2023-09-17 | ||
Enamine | EN300-1919078-1.0g |
3-[3-(3-bromophenyl)propyl]azetidin-3-ol |
2228695-83-6 | 1g |
$1214.0 | 2023-06-02 | ||
Enamine | EN300-1919078-5.0g |
3-[3-(3-bromophenyl)propyl]azetidin-3-ol |
2228695-83-6 | 5g |
$3520.0 | 2023-06-02 | ||
Enamine | EN300-1919078-0.05g |
3-[3-(3-bromophenyl)propyl]azetidin-3-ol |
2228695-83-6 | 0.05g |
$1020.0 | 2023-09-17 |
3-3-(3-bromophenyl)propylazetidin-3-ol 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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2. Book reviews
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
3-3-(3-bromophenyl)propylazetidin-3-olに関する追加情報
Introduction to 3-(3-Bromophenyl)propylazetidin-3-ol (CAS No. 2228695-83-6)
3-(3-Bromophenyl)propylazetidin-3-ol, with the CAS number 2228695-83-6, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of azetidinols, which are four-membered heterocyclic compounds with a broad range of biological activities. The presence of the bromophenyl group in its structure imparts unique chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 3-(3-Bromophenyl)propylazetidin-3-ol is characterized by an azetidine ring attached to a propyl chain, which is further substituted with a 3-bromophenyl group. This specific arrangement of functional groups provides the compound with a high degree of structural rigidity and conformational stability, which are crucial for its pharmacological activity. The azetidine ring, in particular, is known for its ability to form hydrogen bonds and engage in various interactions with biological targets, enhancing its binding affinity and selectivity.
Recent studies have highlighted the potential of 3-(3-Bromophenyl)propylazetidin-3-ol as a lead compound for the development of novel therapeutic agents. One of the key areas of interest is its activity as a modulator of G protein-coupled receptors (GPCRs), which are important targets for many drugs used in the treatment of neurological disorders, cardiovascular diseases, and metabolic conditions. Research has shown that this compound can selectively bind to specific GPCRs, modulating their activity in a manner that could be beneficial for therapeutic intervention.
In addition to its potential as a GPCR modulator, 3-(3-Bromophenyl)propylazetidin-3-ol has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in the treatment of inflammatory diseases. The mechanism by which it exerts these effects is thought to involve the modulation of signaling pathways involved in inflammation, such as NF-κB and MAPK pathways.
The pharmacokinetic profile of 3-(3-Bromophenyl)propylazetidin-3-ol has also been studied extensively. It has been found to exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it suitable for further development as a drug candidate. Preclinical studies have shown that it has good oral bioavailability and can effectively cross the blood-brain barrier, which is particularly important for its potential use in central nervous system (CNS) disorders.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-(3-Bromophenyl)propylazetidin-3-ol in various disease models. Early results from these trials have been promising, with the compound showing good tolerability and a favorable safety profile. These findings have paved the way for further clinical development and potential commercialization as a new therapeutic agent.
The synthesis of 3-(3-Bromophenyl)propylazetidin-3-ol has been optimized using modern synthetic methods, ensuring high yields and purity levels. The process involves several key steps, including the formation of the azetidine ring through a ring-closing metathesis reaction and the subsequent introduction of the bromophenyl group via palladium-catalyzed coupling reactions. These synthetic strategies not only enhance the efficiency of production but also allow for easy modification of the compound's structure to explore derivative compounds with improved properties.
In conclusion, 3-(3-Bromophenyl)propylazetidin-3-ol (CAS No. 2228695-83-6) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing medical treatments for various diseases.
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